molecular formula C11H14N2O4 B1469168 1-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid CAS No. 1409841-97-9

1-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid

Cat. No. B1469168
CAS RN: 1409841-97-9
M. Wt: 238.24 g/mol
InChI Key: CIRALVKGVVWFAU-UHFFFAOYSA-N
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Description

1-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid, also known as FAMEA, is a synthetic molecule that has recently been studied for its potential therapeutic applications. FAMEA has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the body, which has been linked to a variety of neurological benefits. This article will discuss the synthesis of FAMEA, its mechanism of action, its biochemical and physiological effects, the advantages and limitations of using it in lab experiments, and potential future directions of research.

Scientific Research Applications

Synthetic Methodologies and Biological Applications

A synthesis method involving amination, bromination, and base-induced cyclization has been developed for creating functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. These compounds, featuring a bromo-substituted carbon center for further functionalization, hold potential interest for biological applications and foldameric research. This work underscores the utility of such derivatives in biological contexts and as building blocks for foldamers, highlighting their relevance to the chemical synthesis and design of bioactive molecules and materials with specific conformations and properties (Žukauskaitė et al., 2011).

Antimicrobial and Antioxidant Activities

Research on 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides has demonstrated the synthesis of compounds starting from ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate. These compounds, derived through reactions with hydrazine hydrate and various aldehydes, followed by reaction with chloro acetyl chloride, exhibited promising antimicrobial and antioxidant activities. This suggests potential therapeutic applications of such compounds in fighting infections and oxidative stress-related disorders (Devi et al., 2010).

Asymmetric Synthesis for Organocatalysis

A method for the asymmetric synthesis of 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids has been reported, achieving high stereoselectivities. This synthesis approach, utilizing the SAMP/RAMP-hydrazone methodology, has potential applications in organocatalysis, demonstrating the importance of these compounds in facilitating asymmetric chemical reactions (Enders & Gries, 2005).

Enzymatic Synthesis of Furan Carboxylic Acids

Furan carboxylic acids, valuable in the pharmaceutical and polymer industries, can be synthesized from 5-hydroxymethylfurfural via a dual-enzyme cascade system. This approach, leveraging the catalytic promiscuity of alcohol dehydrogenases, offers an efficient route to synthesize these important biobased building blocks, showcasing the role of enzymatic processes in sustainable chemical synthesis (Jia et al., 2019).

properties

IUPAC Name

1-[2-(furan-2-ylmethylamino)-2-oxoethyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-10(12-4-9-2-1-3-17-9)7-13-5-8(6-13)11(15)16/h1-3,8H,4-7H2,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRALVKGVVWFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NCC2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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